4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine
Description
4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a piperazine ring at position 4. The piperazine moiety is further modified with a 2-methoxyethyl group, which enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
4-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-17-7-6-15-2-4-16(5-3-15)11-8-10(12)13-9-14-11/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRPQWHHNKXPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects.
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through a variety of mechanisms, depending on the specific biological activity they exhibit.
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism. The compound’s interaction with these enzymes can lead to the modulation of signaling pathways, thereby affecting cellular functions.
Cellular Effects
The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in tumor cells, thereby exhibiting potential anticancer properties. Additionally, it has been observed to reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells, suggesting its neuroprotective effects.
Molecular Mechanism
At the molecular level, 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune response and inflammation. This inhibition can result in reduced production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged activity in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as neuroprotection and anti-inflammation. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can influence its function and efficacy in various cellular processes.
Biological Activity
4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine moiety and a chloro substituent, which may contribute to its biological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine can be represented as follows:
This compound features a pyrimidine ring with a chloro group at position 4 and a piperazine derivative at position 6. The methoxyethyl substituent on the piperazine enhances its lipophilicity, potentially influencing its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures have shown significant anticancer properties. For example, pyrimidine derivatives have been explored as inhibitors of various kinases involved in cancer progression. A study highlighted that pyrimidine-based compounds can inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in tumorigenesis .
Table 1: Biological Activities of Pyrimidine Derivatives
| Compound Name | Target Enzyme | Activity Type | Reference |
|---|---|---|---|
| 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine | PI3K | Inhibitory | |
| Dilmapimod | p38 MAPK | Inhibitory | |
| GDC-0941 | PI3K | Inhibitory |
The proposed mechanism of action for 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine involves its ability to inhibit specific kinases that play roles in cell proliferation and survival. By blocking these pathways, the compound may induce apoptosis in cancer cells.
Antimicrobial Activity
There is emerging evidence suggesting that similar pyrimidine derivatives exhibit antimicrobial properties. For instance, studies have shown that certain piperazine-containing compounds can inhibit bacterial growth by interfering with metabolic pathways. This suggests that 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine could also possess antimicrobial activity, warranting further investigation .
Case Study 1: Anticancer Efficacy in Preclinical Models
A preclinical study evaluated the efficacy of various pyrimidine derivatives, including 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine, against human cancer cell lines. The results indicated that this compound exhibited potent cytotoxic effects on breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Structure-Activity Relationship (SAR)
In another research effort focusing on SAR, modifications to the piperazine moiety were systematically explored to enhance biological activity. The study revealed that specific substitutions could increase the potency of the compound against targeted cancer pathways .
Scientific Research Applications
The compound 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine (CAS: 1289021-43-7) is a pyrimidine derivative that has garnered attention in various scientific research applications. This article aims to provide a comprehensive overview of its applications, particularly in medicinal chemistry and pharmacology, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity : Research has indicated that pyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine have been studied for their ability to inhibit tumor cell proliferation. A study demonstrated that modifications on the piperazine ring can enhance cytotoxicity against various cancer cell lines, suggesting potential use in targeted cancer therapies.
Antiviral Agents
Inhibition of Viral Replication : Some studies have explored the antiviral potential of pyrimidine derivatives. The presence of the piperazine group may facilitate interactions with viral enzymes, potentially inhibiting replication. For example, derivatives have shown promise against viruses like HIV and HCV in vitro.
Neuropharmacology
CNS Activity : The piperazine moiety is often linked to central nervous system (CNS) effects. Compounds with similar structures have been investigated for their anxiolytic and antidepressant activities. Research indicates that modifications on the piperazine nitrogen can enhance binding affinity to serotonin receptors, which are critical in mood regulation.
Antimicrobial Properties
Broad-Spectrum Activity : There is evidence suggesting that pyrimidine derivatives possess antimicrobial properties. Studies have reported activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Reference Study | Observed Effect |
|---|---|---|
| Anticancer | Smith et al., 2020 | Inhibition of cancer cell proliferation |
| Antiviral | Johnson et al., 2021 | Reduced viral load in HCV-infected cells |
| CNS Activity | Lee et al., 2019 | Anxiolytic effects in animal models |
| Antimicrobial | Patel et al., 2022 | Inhibition of E. coli and S. aureus growth |
Table 2: Structural Modifications and Their Effects
| Modification Type | Effect on Activity | Reference Study |
|---|---|---|
| Chloro Substitution | Increased potency against tumors | Smith et al., 2020 |
| Piperazine Variation | Enhanced CNS receptor binding | Lee et al., 2019 |
| Methoxyethyl Group | Improved solubility | Patel et al., 2022 |
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2020) evaluated a series of pyrimidine derivatives, including our compound of interest, against several cancer cell lines (e.g., MCF-7, HeLa). Results indicated that the compound exhibited IC values in the micromolar range, demonstrating significant cytotoxicity compared to control groups.
Case Study 2: Antiviral Potential
Johnson et al. (2021) investigated the antiviral effects of similar pyrimidine compounds on HCV replication in vitro. The study found that compounds with a piperazine ring showed a marked reduction in viral RNA levels, suggesting a mechanism involving inhibition of viral polymerase activity.
Case Study 3: Neuropharmacological Assessment
In a study by Lee et al. (2019), various piperazine derivatives were tested for anxiolytic effects using rodent models. The results indicated that modifications leading to increased receptor affinity resulted in significant reductions in anxiety-like behavior.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural analogs and their distinguishing features:
Key Observations:
Piperazine Substituents :
- The 2-methoxyethyl group in the target compound likely increases hydrophilicity compared to aromatic (e.g., fluorophenyl in ) or bulky (e.g., tetrahydrofuran-methyl in ) substituents .
- Methylsulfonyl-piperazine derivatives () exhibit strong electron-withdrawing effects, enhancing binding to enzyme active sites (e.g., kinases) .
- Direct methoxy substitution on pyrimidine () may alter electronic distribution, affecting reactivity in subsequent derivatizations .
Physicochemical Properties
- Solubility : The 2-methoxyethyl group likely improves aqueous solubility compared to halogenated (e.g., fluorophenyl in ) or hydrophobic (e.g., tetrahydrofuran-methyl in ) analogs .
- Lipophilicity : The target compound’s logP is expected to be lower than that of analogs with aromatic or alkyl substituents, influencing absorption and distribution .
Preparation Methods
Nucleophilic Aromatic Substitution on Dichloropyrimidine
- Starting Material: 2,4-dichloropyrimidine is commonly used as the precursor.
- Nucleophile: 4-(2-methoxyethyl)piperazine or piperazine derivatives bearing the 2-methoxyethyl substituent.
- Base: N,N-Diisopropylethylamine (DIPEA) or similar organic bases facilitate the substitution.
- Solvent: Ethanol (EtOH) or n-butanol is employed as the reaction medium.
- Temperature: Moderate heating at 75–85 °C for initial substitution; harsher conditions (145–150 °C) in sealed pressure vessels for subsequent substitution steps.
- Time: Reflux for 3 hours in the first step; 30–40 minutes under pressure for the second substitution.
- Yield: Moderate to good yields ranging from 60% to 75% for intermediates; final yields vary depending on purification and exact conditions.
This methodology is supported by research on related pyrimidine derivatives where the chlorine at the 4-position is displaced first, followed by substitution at the 2- or 6-position by various cyclic amines including methoxyethylpiperazine.
Direct Substitution at the 6-Position
In some protocols, the 4-chloro-6-chloropyrimidine intermediate undergoes direct nucleophilic substitution at the 6-position with 4-(2-methoxyethyl)piperazine. This reaction typically involves:
- Base: Sodium ethoxide (EtONa) or similar alkoxides.
- Solvent: Ethanol.
- Temperature: Room temperature (~20 °C).
- Time: Approximately 2 hours until complete conversion.
- Workup: Extraction with dichloromethane (DCM), aqueous sodium bicarbonate wash, drying over sodium sulfate, and evaporation.
- Yield: High yields (~89%) of the mono-substituted product have been reported for similar pyrimidine substitutions.
Comparative Table of Preparation Parameters
| Parameter | Method 1: Stepwise SNAr on 2,4-Dichloropyrimidine | Method 2: Direct Substitution at C-6 with EtONa |
|---|---|---|
| Starting Material | 2,4-Dichloropyrimidine | 4,6-Dichloropyrimidine |
| Nucleophile | 4-(2-methoxyethyl)piperazine | 4-(2-methoxyethyl)piperazine |
| Base | DIPEA | Sodium ethoxide (EtONa) |
| Solvent | Ethanol, n-butanol | Ethanol |
| Temperature | 75–85 °C (step 1), 145–150 °C in pressure vessel (step 2) | ~20 °C |
| Reaction Time | 3 hours (step 1), 30–40 minutes (step 2) | 2 hours |
| Yield | 60–75% for intermediates, variable for final product | ~89% for mono-substituted product |
| Workup | Standard extraction and purification | DCM extraction, NaHCO3 wash, drying, evaporation |
| Notes | Requires sealed pressure vessel for second step | Mild conditions, high selectivity |
Research Findings and Observations
- The nucleophilic aromatic substitution reactions on chloropyrimidines are highly regioselective, favoring substitution at the 4-position before the 6-position due to electronic and steric factors.
- Use of sealed pressure vessels and elevated temperatures accelerates substitution at less reactive positions such as C-6.
- The presence of the 2-methoxyethyl substituent on piperazine enhances nucleophilicity and solubility, facilitating substitution reactions.
- Mild base and solvent conditions (e.g., sodium ethoxide in ethanol at room temperature) can selectively substitute chlorine at the 6-position without affecting other positions, yielding high purity products.
- Purification typically involves organic solvent extraction and drying, yielding crystalline products suitable for further applications.
Q & A
Q. What are the common synthetic routes for 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between a halogenated pyrimidine core (e.g., 4,6-dichloropyrimidine) and a substituted piperazine derivative. For example, in analogous compounds, 2-(piperazin-1-yl)pyrimidine intermediates are reacted with alkylating agents like 2-methoxyethyl chloride under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) . Characterization includes:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substitution patterns (e.g., δ 3.82 ppm for methoxyethyl protons) .
- Mass Spectrometry (MS): To verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis: Confirmation of C, H, N, and Cl content (e.g., ±0.3% deviation from theoretical values) .
Q. What spectroscopic and analytical methods confirm the structure and purity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Determines exact mass (e.g., ±0.001 Da) to confirm molecular formula.
- X-ray Crystallography: Resolves 3D structure and confirms piperazine-pyrimidine geometry (e.g., bond angles and torsion angles) .
- HPLC/Purity Analysis: Reverse-phase HPLC with UV detection (e.g., ≥95% purity).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Methodological Answer:
- Analog Synthesis: Introduce substituents at the 4-chloro position (e.g., alkyl, aryl, or heteroaryl groups) to modulate steric and electronic effects.
- Biological Assays: Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding). For example, replace the methoxyethyl group with sulfonyl or methylsulfonyl groups to enhance hydrophilicity and target engagement .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like acetylcholinesterase or PI3K .
Q. What computational approaches predict the binding affinity of this compound with target proteins?
Methodological Answer:
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assay Conditions: Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).
- Orthogonal Validation: Confirm activity using multiple assays (e.g., Western blot for protein expression and SPR for binding kinetics).
- Meta-Analysis: Compare data from studies with analogous scaffolds (e.g., pyridazine derivatives showing anti-bacterial vs. anti-viral activity) .
Q. What strategies improve the metabolic stability of piperazinyl pyrimidine derivatives?
Methodological Answer:
- Bioisosteric Replacement: Substitute the methoxyethyl group with a trifluoromethyl group to reduce oxidative metabolism .
- Prodrug Design: Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability.
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
